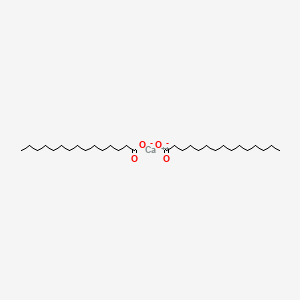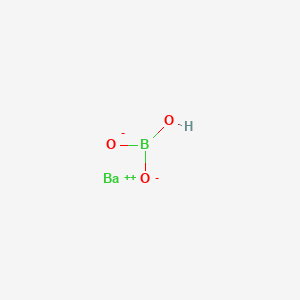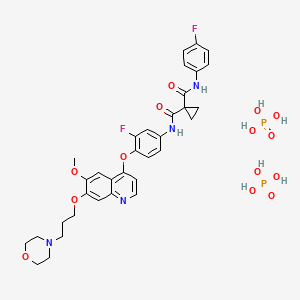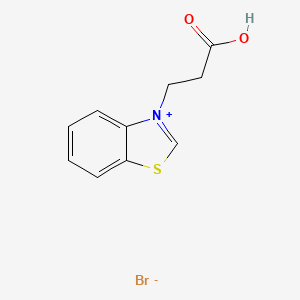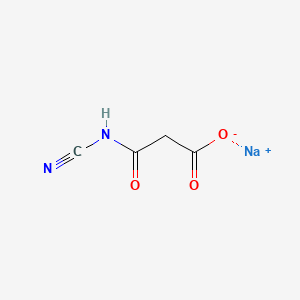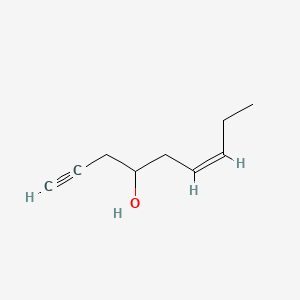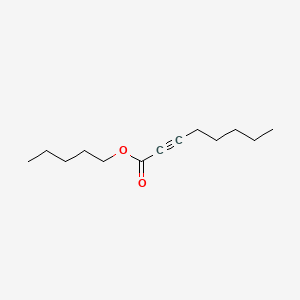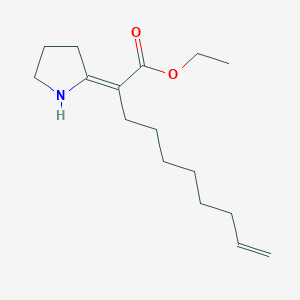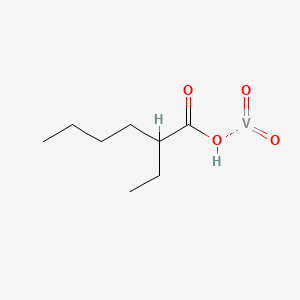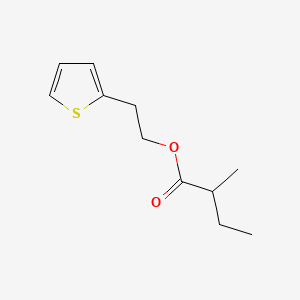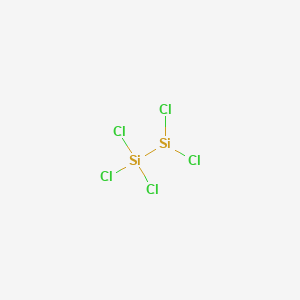
Hexyl methylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl methylphosphinate is an organophosphorus compound with the molecular formula C7H17O2P. It is characterized by the presence of a hexyl group attached to a methylphosphinate moiety. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexyl methylphosphinate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with methylphosphinic acid under acidic conditions. The reaction typically proceeds as follows:
Hexyl alcohol+Methylphosphinic acid→Hexyl methylphosphinate+Water
The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid, can enhance the reaction rate and efficiency. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Hexyl methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexyl methylphosphonate.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivative.
Substitution: Nucleophilic substitution reactions can replace the hexyl or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Hexyl methylphosphonate.
Reduction: Hexyl phosphine.
Substitution: Various substituted phosphinates depending on the reagents used.
Aplicaciones Científicas De Investigación
Hexyl methylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: this compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which hexyl methylphosphinate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that utilize phosphate groups, thereby modulating various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in industrial applications.
Comparación Con Compuestos Similares
- Ethyl methylphosphinate
- Butyl methylphosphinate
- Propyl methylphosphinate
Propiedades
Número CAS |
85187-13-9 |
|---|---|
Fórmula molecular |
C7H16O2P+ |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
hexoxy-methyl-oxophosphanium |
InChI |
InChI=1S/C7H16O2P/c1-3-4-5-6-7-9-10(2)8/h3-7H2,1-2H3/q+1 |
Clave InChI |
PRVRSWUYECZVOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCO[P+](=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


